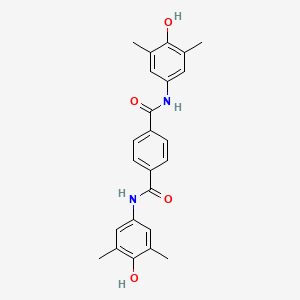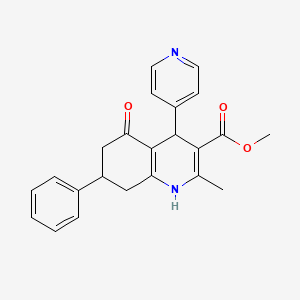
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide, also known as BHDT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BHDT is a terephthalic acid derivative that has two 4-hydroxy-3,5-dimethylphenyl groups attached to the nitrogen atoms.
作用機序
The mechanism of action of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide is not fully understood, but it has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins. N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation of proteins eventually leads to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been shown to have both biochemical and physiological effects. In terms of biochemical effects, N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been shown to inhibit the activity of proteasomes, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation of proteins eventually leads to apoptosis (programmed cell death) in cancer cells.
In terms of physiological effects, N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has several advantages and limitations for lab experiments. One advantage is that N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide is a relatively stable compound that can be easily synthesized and purified. Another advantage is that N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has shown excellent catalytic activity and selectivity in various reactions, making it a potential candidate for industrial applications.
One limitation of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as an anticancer agent. Another limitation is that N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide is a relatively new compound, and more research is needed to fully understand its potential applications in various fields.
将来の方向性
There are several future directions for research on N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide. One direction is to further investigate its potential as an anticancer agent and optimize its use for cancer therapy. Another direction is to explore its potential as a building block for the synthesis of MOFs with novel properties and applications. Additionally, further research is needed to fully understand the mechanism of action of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide and its potential applications in catalysis and other fields.
合成法
The synthesis of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide involves the reaction of terephthalic acid with 4-hydroxy-3,5-dimethylphenylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide as a white crystalline solid with a high melting point of 310°C. The purity of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been extensively studied for its potential applications in various fields such as material science, catalysis, and biomedical research. In material science, N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide-based MOFs have shown promising applications in gas storage, separation, and catalysis.
In catalysis, N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in various reactions such as olefin polymerization, cross-coupling reactions, and oxidation reactions. N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide-based metal complexes have shown excellent catalytic activity and selectivity, making them potential candidates for industrial applications.
In biomedical research, N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been studied for its potential as an anticancer agent. N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of proteins. N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-N,4-N-bis(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-13-9-19(10-14(2)21(13)27)25-23(29)17-5-7-18(8-6-17)24(30)26-20-11-15(3)22(28)16(4)12-20/h5-12,27-28H,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLGOPWYWBWHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C(=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,4-N-bis(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)
![diethyl 5',5',9'-trimethyl-6'-propionyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B5152555.png)
![tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)
![1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine](/img/structure/B5152563.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5152569.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)
![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5152606.png)
![N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5152623.png)